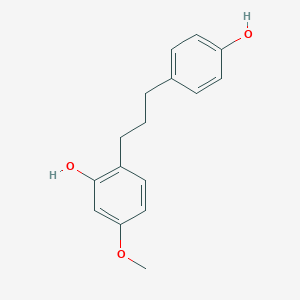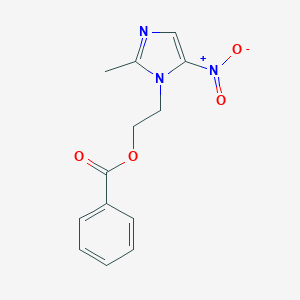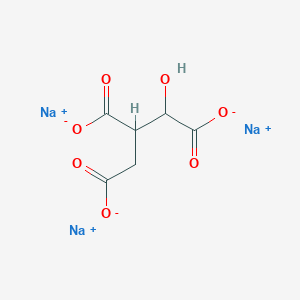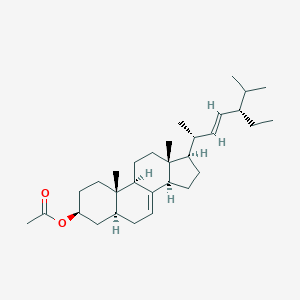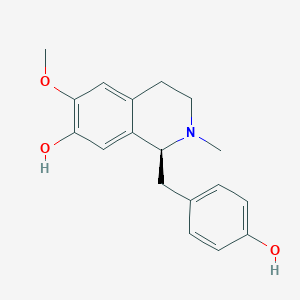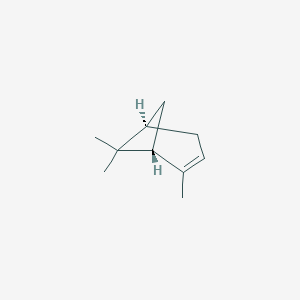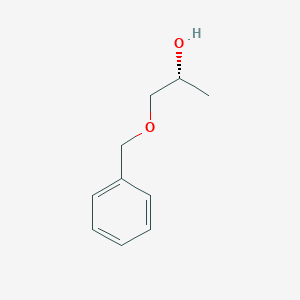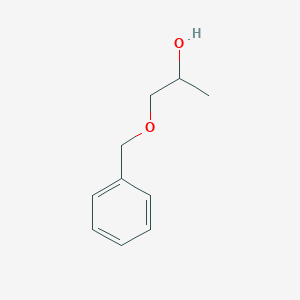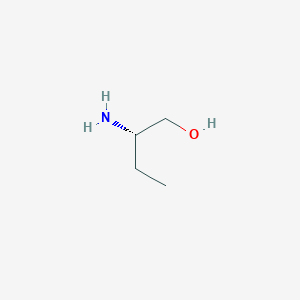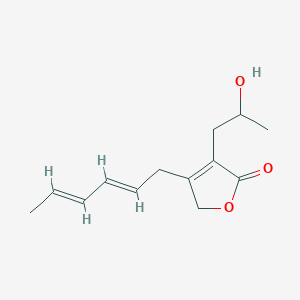
Harzianolide
Overview
Description
Harzianolide is a secondary metabolite produced by the filamentous fungus Trichoderma harzianum. This compound belongs to the butenolide group and is known for its antifungal properties and its ability to promote plant growth and induce systemic resistance in plants
Preparation Methods
Synthetic Routes and Reaction Conditions: Harzianolide is primarily isolated from the cultivation broth of Trichoderma harzianum. The fungus is grown in a suitable medium, such as potato dextrose broth, and the compound is extracted using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Trichoderma harzianum strains. Optimization of fermentation conditions, such as pH, temperature, and nutrient availability, is crucial to maximize the yield of this compound. Advanced biotechnological methods, including genetic engineering, are employed to enhance the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Harzianolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles to introduce new functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced antifungal activity and other beneficial properties .
Scientific Research Applications
Harzianolide has a wide range of scientific research applications, including:
Agriculture: this compound is used as a biocontrol agent to protect crops from fungal pathogens.
Biotechnology: The compound is studied for its potential in developing new biopesticides and biofertilizers.
Medicine: Research is ongoing to explore the potential of this compound in developing new antifungal drugs.
Mechanism of Action
Harzianolide exerts its effects through multiple mechanisms:
Antifungal Activity: this compound inhibits the growth of pathogenic fungi by disrupting their cell membranes and interfering with essential metabolic processes.
Plant Growth Promotion: The compound stimulates plant growth by enhancing nutrient uptake and promoting root development.
Systemic Resistance: this compound triggers systemic resistance in plants by activating defense-related genes and pathways.
Comparison with Similar Compounds
Harzianolide is often compared with other secondary metabolites produced by Trichoderma species, such as harzianic acid and harzianone A.
Harzianic Acid: Like this compound, harzianic acid is known for its antifungal properties and plant growth-promoting effects.
Harzianone A: This compound also exhibits antifungal activity but is structurally distinct from this compound.
Uniqueness of this compound: this compound’s unique combination of antifungal activity, plant growth promotion, and systemic resistance induction sets it apart from other similar compounds.
Properties
IUPAC Name |
3-[(2E,4E)-hexa-2,4-dienyl]-4-(2-hydroxypropyl)-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-6-7-11-9-16-13(15)12(11)8-10(2)14/h3-6,10,14H,7-9H2,1-2H3/b4-3+,6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELRJXQJITUJOU-VNKDHWASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCC1=C(C(=O)OC1)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/CC1=C(C(=O)OC1)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


